![molecular formula C19H20F3N5S2 B2978925 4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868222-66-6](/img/structure/B2978925.png)
4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
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Description
4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine is a useful research compound. Its molecular formula is C19H20F3N5S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have developed novel pyrazolopyrimidine derivatives with significant antimicrobial activities. These compounds, synthesized through one-pot reaction strategies, showed activities exceeding those of reference drugs, particularly against bacteria and fungi. This research highlights the potential of these derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Development of Heterocyclic Compounds
Another study focused on the synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, revealing the complexity of mechanisms involved in their formation. These compounds were further transformed into various derivatives, expanding the possibilities for developing novel heterocyclic compounds with diverse applications (Cong et al., 2014).
Regioselective Synthesis and Calculations
A study on the regioselective synthesis of fused heterocycles, such as pyrazolopyrimidine and triazolopyrimidine, utilized both thermal and microwave irradiation methods. The research also employed ab initio quantum chemical calculations to confirm the regioselectivity of cyclocondensation reactions, indicating the precision in designing specific heterocyclic frameworks (Salem et al., 2015).
Supramolecular Assemblies
Research into the dihydropyrimidine-2,4-(1H,3H)-dione functionality demonstrated its utility in forming novel crown-containing hydrogen-bonded supramolecular assemblies. This study suggests the potential of pyrimidine derivatives in constructing complex molecular architectures useful in various fields, including materials science (Fonari et al., 2004).
Novel Synthesis Techniques
A noteworthy advancement in synthesis techniques involves the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This method underscores the importance of innovative synthetic approaches in creating heterocyclic compounds with potential application in medicinal chemistry and beyond (Darweesh et al., 2016).
properties
IUPAC Name |
4,6-dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5S2/c1-11(2)29-18-26-25-16(10-28-17-23-12(3)8-13(4)24-17)27(18)15-7-5-6-14(9-15)19(20,21)22/h5-9,11H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMFWKABBOSYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine |
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